molecular formula C9H20ClNO2 B8186248 4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride

4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride

Cat. No.: B8186248
M. Wt: 209.71 g/mol
InChI Key: AWLXKFFZUUFNRL-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is an ester derivative of 4-amino-5-methyl-hexanoic acid, commonly used in organic synthesis and various scientific research applications. This compound is known for its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride typically involves the esterification of 4-amino-5-methyl-hexanoic acid with ethanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for esterification of amino acids .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale esterification reactors where 4-amino-5-methyl-hexanoic acid is reacted with ethanol under controlled conditions. The reaction mixture is then purified to obtain the hydrochloride salt form of the ester.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions.

Major Products Formed

    Oxidation: 4-Amino-5-methyl-hexanoic acid.

    Reduction: 4-Amino-5-methyl-hexanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological conditions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a precursor to neurotransmitter analogs, influencing neural pathways and receptor sites. The exact pathways and molecular targets depend on the specific application and the derivative being synthesized.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methyl-hexanoic acid: The parent compound, which lacks the ester group.

    5-Methyl-hexanoic acid ethyl ester: Similar structure but without the amino group.

    4-Amino-hexanoic acid ethyl ester: Similar structure but without the methyl group.

Uniqueness

4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride is unique due to its combination of an amino group, a methyl group, and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-amino-5-methylhexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)6-5-8(10)7(2)3;/h7-8H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXKFFZUUFNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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